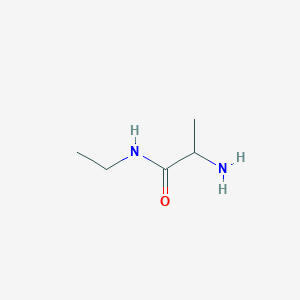

2-氨基-N-乙基丙酰胺

描述

The compound 2-Amino-N-ethylpropanamide is not directly mentioned in the provided papers. However, the papers discuss various related compounds and methodologies that could be relevant to the synthesis, structure, and properties of similar amide compounds. For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction that could potentially be adapted for the synthesis of 2-Amino-N-ethylpropanamide .

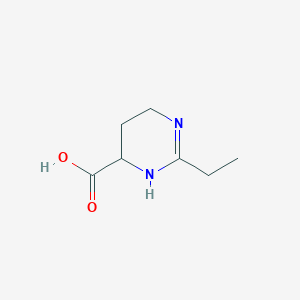

Synthesis Analysis

The synthesis of related compounds involves novel methodologies and green chemistry approaches. For example, the synthesis of N-(2-ethylamino)-β-amino alcohols, which are structurally related to 2-Amino-N-ethylpropanamide, was achieved using O-(α-bromoacyl) cyanohydrins, followed by nucleophilic substitution with amines and reduction . Additionally, a green synthesis approach was used to create N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which could provide insights into environmentally friendly synthesis routes for 2-Amino-N-ethylpropanamide .

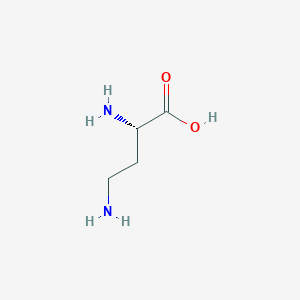

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-N-ethylpropanamide has been characterized using various techniques. For instance, the crystallographic analysis of N-[(2-dimethylamino)ethyl]-9-aminoacridine-4-carboxamides provided insights into the conformational flexibility and potential DNA-binding models of these compounds . This information could be extrapolated to understand the molecular structure of 2-Amino-N-ethylpropanamide.

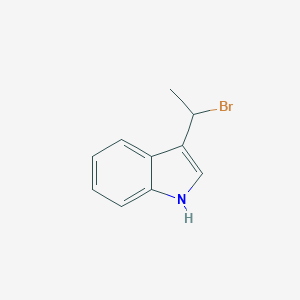

Chemical Reactions Analysis

The papers discuss the reactivity and interactions of related compounds with biological targets. For example, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide showed in vivo antitumor activity, which was attributed to their ability to bind to DNA by intercalation . This suggests that 2-Amino-N-ethylpropanamide could also exhibit interesting biological activities depending on its structure and substituents.

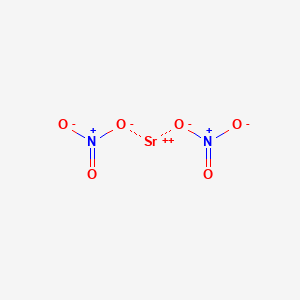

Physical and Chemical Properties Analysis

The physicochemical properties of related compounds have been determined, such as the ion-associate complex formation in the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate, which was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods could be applied to determine the physical and chemical properties of 2-Amino-N-ethylpropanamide.

科学研究应用

药物结合的聚合物载体

- Caldwell、Neuse和Stephanou(1993年)探讨了水溶性聚酰胺胺的合成,这些聚合物适用于药物结合。这些聚合物含有次级氨基团,如2-氨基-N-乙基丙酰胺,适合于药物偶联应用中的侧链附着(Caldwell, Neuse, & Stephanou, 1993)。

抗癌药物中的功能化氨基酸衍生物

- Kumar等人(2009年)报道了功能化氨基酸衍生物的合成,包括2-氨基-N-乙基丙酰胺衍生物,并评估了它们对人类癌细胞系的细胞毒性。一些化合物在卵巢癌和口腔癌中表现出有希望的细胞毒性(Kumar et al., 2009)。

肽化学和药物设计

- Flores-Holguín等人(2019年)使用概念密度泛函理论进行了一项研究,用于研究肽的化学反应性,包括2-氨基-N-乙基丙酰胺衍生物。这项研究有助于理解肽的反应性,并在药物设计中具有价值(Flores-Holguín, Frau, & Glossman-Mitnik, 2019)。

蛋白质的化学修饰

- Smyth、Blumenfeld和Konigsberg(1964年)研究了N-乙基马来酰亚胺与肽和氨基酸的反应,与2-氨基-N-乙基丙酰胺相关。这项研究对于理解蛋白质的化学修饰具有重要意义(Smyth, Blumenfeld, & Konigsberg, 1964)。

抗肿瘤药物的DNA相互作用研究

- Crenshaw、Graves和Denny(1995年)探讨了蒽抗肿瘤药物与DNA的相互作用,重点关注包括N-[2-(二甲氨基)乙基]-9-氨基蒽-4-羧酰胺在内的化合物,与2-氨基-N-乙基丙酰胺在结构上相关。这项研究有助于理解这些化合物如何与DNA结合(Crenshaw, Graves, & Denny, 1995)。

使用阳离子聚酰胺进行基因转染

- Zhang、Jin、Zhao和Lin(2015年)合成了可生物降解的阳离子聚酰胺,其中包括2-氨基-N-乙基丙酰胺衍生物,用于基因传递。他们的研究提供了关于这些聚酰胺对基因转染活性的结构影响的见解(Zhang, Jin, Zhao, & Lin, 2015)。

安全和危害

属性

IUPAC Name |

2-amino-N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7-5(8)4(2)6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPCTMWFLGENTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-ethylpropanamide | |

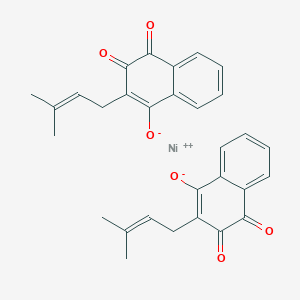

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)

![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)